REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.C([N:11]([CH2:14][CH3:15])CC)C.O.[NH2:17]N.C(O[C:23](=[O:25])[CH3:24])(=O)C.OS(O)(=O)=O.[CH2:31]1[CH2:35]O[CH2:33][CH2:32]1>O>[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][C:14]2[C:15]3[C:24](=[CH:33][CH:32]=[CH:31][CH:35]=3)[C:23](=[O:25])[NH:17][N:11]=2)=[CH:5][CH:6]=1 |f:2.3|
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Name
|
phthalidyl-3-triphenylphosphonium chloride
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
110.7 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
161.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
32.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
367 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 1 hour at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
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Type
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STIRRING
|
Details
|
stirred for 8 hours at 70° C
|
Duration
|
8 h
|
Type
|
WAIT
|
Details
|
the stirring is continued for 2.5 hours at 20° C
|
Duration
|
2.5 h
|
Type
|
DISTILLATION
|
Details
|
About 2500 ml of THF/water is distilled off from this reaction solution in a vacuum
|
Type
|
CUSTOM
|
Details
|
The suspension that is obtained
|
Type
|
FILTRATION
|
Details
|
is filtered via a glass frit
|
Type
|
ADDITION
|
Details
|
The filtrate is mixed with 50% sodium hydroxide solution up to a pH of 8.0 (about 185 ml)
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off
|
Type
|
WASH
|
Details
|
washed with 450 ml of water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C
|
Type
|
CUSTOM
|
Details
|
264.2 g (96% of theory) of a slightly yellowish solid is obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |